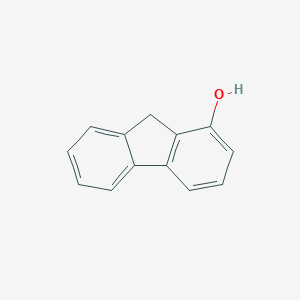

9H-Fluoren-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Fluoren 1 Ol and Fluorenol Derivatives

Strategies for the Construction of the 9H-Fluoren-1-ol Scaffold

The construction of the this compound scaffold can be approached through multi-step synthetic sequences that involve either the reduction of a suitable precursor or the direct oxidation of the fluorene (B118485) core.

Reductive Pathways to this compound

Direct reductive pathways to this compound are not commonly reported. However, a multi-step synthetic route involving a key reduction step can be employed. This typically involves the introduction of a functional group at the 1-position of the fluorene scaffold that can be subsequently converted to a hydroxyl group via reduction.

A plausible synthetic sequence begins with the nitration of fluorene to yield 1-nitrofluorene. The nitro group can then be reduced to an amino group, forming 1-aminofluorene. A variety of reducing agents are effective for the reduction of nitroarenes to arylamines, including catalytic hydrogenation with palladium on carbon (Pd/C), as well as the use of metals like iron (Fe) or zinc (Zn) in acidic media. commonorganicchemistry.com The resulting 1-aminofluorene can then be converted to this compound. One established method for this transformation is the Sandmeyer reaction, where the amine is first diazotized with nitrous acid, and the resulting diazonium salt is subsequently hydrolyzed to the corresponding phenol (B47542). researchgate.netresearchgate.net

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of Fluorene | HNO₃, H₂SO₄ |

| 2 | Reduction of 1-Nitrofluorene | H₂, Pd/C or Fe/HCl |

| 3 | Diazotization of 1-Aminofluorene | NaNO₂, HCl, 0-5 °C |

| 4 | Hydrolysis of Diazonium Salt | H₂O, heat |

Oxidative Approaches to Hydroxylated Fluorene Derivatives

Oxidative strategies offer a more direct approach to the synthesis of hydroxylated fluorene derivatives by introducing a hydroxyl group onto the pre-existing fluorene scaffold. While the oxidation of fluorene at the C9 position to form fluorenone is a well-established reaction, the selective hydroxylation at other positions of the aromatic ring presents a greater challenge. nih.gov

Recent advancements have led to the development of methods for the direct C–H hydroxylation of fluorenes. One such method utilizes a magnesium nitrate (B79036) [Mg(NO₃)₂] and diphenylphosphine oxide [HP(O)Ph₂] oxidation system. This approach allows for the efficient C(sp³)–H hydroxylation of fluorenes at the 9-position. nih.gov

Biocatalytic methods also provide a green and selective route to hydroxylated fluorenes. Certain fungi, such as strains of Cunninghamella, have been shown to degrade fluorene and produce monooxygenated derivatives, including 9-fluorenol. nih.gov The metabolic pathways of some bacteria can also lead to hydroxylated fluorene species. For instance, the degradation of fluorene by Arthrobacter sp. can yield 4-hydroxy-9-fluorenone. researchgate.net

| Method | Reagents/Organism | Position of Hydroxylation |

| Chemical Oxidation | Mg(NO₃)₂, HP(O)Ph₂ | C9 |

| Fungal Biotransformation | Cunninghamella sp. | C9 |

| Bacterial Metabolism | Arthrobacter sp. | C4 (as ketone) |

Catalytic Synthesis of Fluorenol Systems

Catalytic methods play a crucial role in the synthesis of fluorenol systems, offering high efficiency, selectivity, and the ability to construct complex molecular architectures under mild reaction conditions. Palladium, ruthenium, and manganese-based catalysts have all been employed in the synthesis and transformation of fluorene derivatives.

Palladium-Catalyzed Transformations for Fluorene Derivatives

Palladium catalysis is a powerful tool for the construction of the fluorene scaffold itself, often through C–H activation and subsequent cyclization reactions. thieme-connect.comrsc.org These methods can be adapted to synthesize fluorenol derivatives. For example, palladium-catalyzed intramolecular C(sp²)–H activation of 2-arylbenzyl chlorides can produce the fluorene core, which can then be further functionalized. thieme-connect.com

A notable advancement in the synthesis of chiral fluorenols is the use of palladium(II)/chiral norbornene cooperative catalysis. This enantioconvergent strategy allows for the synthesis of enantioenriched fluorenols from racemic secondary ortho-bromobenzyl alcohols and aryl iodides with high enantioselectivity. acs.org

| Catalytic System | Reaction Type | Starting Materials | Product |

| Pd(OAc)₂/Triphenylphosphine | Intramolecular C(sp²)–H activation | 2-Arylbenzyl chlorides | Fluorene scaffold |

| Pd(II)/Chiral Norbornene | Enantioconvergent synthesis | Racemic secondary ortho-bromobenzyl alcohols, Aryl iodides | Chiral fluorenols |

Ruthenium-Catalyzed Oxidation of Secondary Alcohols, Including Fluorenols

Ruthenium complexes are effective catalysts for the oxidation of secondary alcohols to ketones. This transformation is relevant to fluorenol chemistry as it represents the reverse reaction of fluorenone reduction. The oxidation of a secondary alcohol like 9-fluorenol to 9-fluorenone (B1672902) can be achieved using various ruthenium-based catalytic systems.

Furthermore, ruthenium catalysts have been developed for the direct C–H hydroxylation of arenes. While specific examples for the direct hydroxylation of fluorene to this compound using ruthenium catalysts are not extensively documented, the general applicability of these catalysts to aromatic C–H bonds suggests their potential in this area. For instance, ruthenium-catalyzed ortho-hydroxylation of ethyl benzoates has been demonstrated, showcasing the potential for directed C–H functionalization. nih.gov

Manganese Oxide Catalysis in Fluorene Oxidation

Manganese oxides are well-known catalysts for the oxidation of fluorene, typically leading to the formation of 9-fluorenone. This reaction proceeds via the oxidation of the methylene bridge at the C9 position.

More advanced manganese-based catalytic systems, such as manganese porphyrin complexes, have been investigated for the hydroxylation of aromatic C-H bonds. researchgate.net These systems can activate oxidants to generate high-valent manganese-oxo species that are capable of inserting an oxygen atom into a C-H bond. While the direct application of these systems for the synthesis of this compound is an area for further research, the principles of manganese-catalyzed aromatic hydroxylation provide a promising avenue for the development of new synthetic routes to hydroxylated fluorene derivatives. nih.gov

Multi-Step Synthesis of Functionalized Fluorenol Hybrids

The fluorenol scaffold serves as a versatile platform for the development of complex molecular architectures with diverse functionalities. Through multi-step synthetic strategies, various hybrid molecules incorporating the fluorenol core have been designed and synthesized, exhibiting a range of chemical and physical properties.

Synthesis of 9H-Fluorene-1,2,3-Triazole Hybrids via Friedel-Crafts Alkylation

A notable method for the synthesis of 9H-fluorene-1,2,3-triazole hybrids involves an intramolecular Friedel-Crafts alkylation of biaryl hydroxy-1,2,3-triazoles. explorationpub.comexplorationpub.com This acid-catalyzed cyclization provides a direct route to the fluorene core.

The general synthetic procedure commences with the formation of biaryl hydroxy-1,2,3-triazoles. These precursors are then treated with a Lewis acid, such as boron trifluoride etherate (BF₃∙OEt₂), in a suitable solvent like dichloromethane. The reaction is typically conducted under reflux for a period of two hours. explorationpub.comexplorationpub.com The reaction proceeds through a carbocation intermediate, leading to the formation of the fused ring system of the 9H-fluorene-1,2,3-triazole hybrids. explorationpub.com The yields of this transformation are reported to range from 20% to as high as 97%, depending on the substitution pattern of the starting biaryl hydroxy-1,2,3-triazole. explorationpub.comexplorationpub.com

Unexpectedly, the formation of 9H-fluorenes-1,2,3-triazoles has also been observed when attempting to synthesize benzo[c]chromene-triazoles via a palladium-catalyzed C-H activation of α-hydroxy-1,2,3-triazoles. scielo.br Instead of the anticipated product, the reaction yielded the fluorene derivatives through a Friedel-Crafts alkylation pathway. scielo.br

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Biaryl hydroxy-1,2,3-triazoles | BF₃∙OEt₂, Dichloromethane, Reflux, 2h | 9H-Fluorene-1,2,3-triazole hybrids | 20-97 | explorationpub.comexplorationpub.com |

| α-hydroxy-1,2,3-triazoles | 5 mol% Pd(OAc)₂, Na₂CO₃, PhI(TFA)₂, DCE, 100 °C, 36 h | 9H-Fluorene-1,2,3-triazoles | Not specified | scielo.br |

Synthesis of Fluorenyl-Hydrazinylthiazole Derivatives

Fluorenyl-hydrazinylthiazole derivatives have been synthesized through the Hantzsch thiazole synthesis. mdpi.comresearchgate.netresearchgate.net This classical method involves the reaction of a thiourea derivative with an α-haloketone or α-haloaldehyde.

In this specific synthesis, the starting material is 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is prepared from the reaction of fluorenone and thiosemicarbazide. mdpi.comresearchgate.net This fluorenyl-functionalized thiosemicarbazide is then reacted with various α-halocarbonyl compounds in a solvent such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.netresearchgate.net The reaction proceeds to afford the corresponding 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives. mdpi.com While the reaction can proceed without a base, the addition of a base can shorten the reaction time. mdpi.comresearchgate.net

For instance, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with chloroacetaldehyde in THF yields 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole. mdpi.comresearchgate.net The use of THF as a solvent is advantageous due to its ability to better dissolve the reactants compared to alcoholic solvents. mdpi.com

| Starting Material 1 | Starting Material 2 | Reaction | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | Hantzsch reaction | THF or 1,4-dioxane | Fluorenyl-hydrazonothiazole derivatives | mdpi.comresearchgate.netresearchgate.net |

Formation of Fluorene-Based Two-Photon Absorbing Molecules

The fluorene core is a key component in the design of molecules with two-photon absorption (2PA) properties, which have applications in areas such as two-photon fluorescence microscopy. nih.govacs.org The synthesis of these molecules often involves the functionalization of the fluorene scaffold at the 2-, 7-, and/or 9-positions to create donor-acceptor or acceptor-acceptor type structures that enhance their nonlinear optical properties. ucf.eduucf.edu

Efficient synthetic routes have been developed to introduce various functionalities onto the fluorene core. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, are employed to attach electron-withdrawing or electron-donating groups to the fluorene ring system. ucf.edunjit.edu The introduction of phosphonate and nitro groups as electron-withdrawing functionalities has been shown to result in fluorene derivatives with significant 2PA cross-sections. ucf.edunjit.edu

Furthermore, the incorporation of thiophene and alkynyl moieties onto the fluorene core has been demonstrated to increase the 2PA cross-section values. nih.govacs.org These modifications extend the π-conjugated system of the molecule, which is a key factor in enhancing two-photon absorptivity. ucf.edu The synthesis of these complex molecules allows for the systematic variation of molecular symmetry and the extent of conjugation, enabling the fine-tuning of their photophysical properties, such as quantum yield and absorption maxima. nih.govacs.org

| Synthetic Method | Functional Groups Introduced | Effect on Properties | Reference |

|---|---|---|---|

| Pd-catalyzed Heck coupling | Phosphonate, Nitro | Enhanced two-photon absorption | ucf.edunjit.edu |

| Sonogashira coupling | Thiophene, Alkynyl | Increased 2PA cross-section | nih.govacs.org |

Mechanistic Investigations of Fluorenol Formation Reactions

The formation of fluorenol is most commonly achieved through the reduction of its corresponding ketone, fluorenone. The mechanism of this reduction has been a subject of study.

A common laboratory method for the synthesis of fluorenol is the reduction of fluorenone using sodium borohydride (B1222165) (NaBH₄). study.com The mechanism of this reaction is a well-understood example of nucleophilic acyl substitution. Sodium borohydride acts as a source of hydride ions (H⁻). study.com The reaction proceeds in two main steps:

Nucleophilic Attack: A hydride ion from the borohydride attacks the electrophilic carbonyl carbon of fluorenone. This results in the cleavage of the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. study.com

Protonation: In the second step, a proton source, typically a solvent like water or an alcohol added during workup, protonates the negatively charged oxygen of the alkoxide intermediate. This yields the final product, this compound (fluorenol). study.com

Computational studies have also been employed to investigate the formation of related fluorene derivatives. For instance, molecular orbital theory calculations have been used to study the homogeneous gas-phase formation of dibenzofuran from fluorene and 9-fluorenone. mdpi.com These studies provide insights into the reaction pathways and thermodynamics of reactions involving the fluorene core, which can be relevant to understanding the stability and reactivity of fluorenol and its precursors.

Furthermore, kinetic and mechanistic studies on the oxidation of fluorene and its derivatives to fluorenones have been conducted. researchgate.net Understanding the mechanism of fluorenone formation is crucial as it is the direct precursor to fluorenol in many synthetic routes. These studies often involve investigating the order of the reaction with respect to the oxidant and the fluorene derivative, as well as the effect of reaction conditions on the rate of oxidation. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 9h Fluoren 1 Ol

Oxidative Reactivity of the Hydroxyl Group in 9H-Fluoren-1-ol

The hydroxyl group of this compound is a key functional group that dictates much of its chemical reactivity, particularly in oxidation reactions. This reactivity leads to the formation of various fluorenone derivatives, which are of significant interest in materials science and medicinal chemistry.

Conversion to Fluorenone Derivatives

The oxidation of fluorenols, including this compound and its parent compound 9-hydroxyfluorene, to their corresponding fluorenone derivatives is a well-established transformation. ebi.ac.ukwikipedia.org This conversion can be achieved using a variety of oxidizing agents. smolecule.com For instance, the oxidation of fluorene (B118485) itself can yield fluorenone. atamanchemicals.com Biphenyl-utilizing bacteria have also been shown to transform 9H-fluorene into 9H-fluoren-9-ol and subsequently to fluoren-9-one. nih.gov

Studies have explored the use of different catalytic systems for this oxidation. For example, aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been shown to be a highly efficient method for synthesizing 9-fluorenones. researchgate.net The oxidation of fluorene and its halogenated derivatives to fluorenones has also been investigated using chromium(VI) in perchlorate (B79767) solutions and permanganate (B83412) in both acidic and alkaline media. researchgate.netjmaterenvironsci.comscirp.orgscispace.com

The reaction mechanism often involves the initial formation of an intermediate, which then rapidly converts to the final fluorenone product. In permanganate oxidation, for example, a fluorenol intermediate is formed, which is then quickly oxidized to the corresponding fluorenone. scirp.org

Kinetics of Oxidative Reactions of Fluorenols

The kinetics of the oxidation of fluorene and its derivatives have been the subject of detailed studies. These investigations provide insights into the reaction mechanisms and the factors influencing the reaction rates.

In the chromium(VI) oxidation of fluorene and its halogenated derivatives in perchlorate solutions, the reactions exhibit first-order dependence on the concentration of Cr(VI) and fractional-first-order dependence on the concentrations of the hydrogen ion and the fluorene derivative. researchgate.netjmaterenvironsci.com The order of the oxidation rates for different fluorene derivatives was found to be: Fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene (B93635) > 2,7-dichlorofluorene. researchgate.netjmaterenvironsci.com

Similarly, the permanganate oxidation of fluorene and its halogenated derivatives in both acidic and alkaline media has been studied. scirp.orgscispace.com In both media, the reactions show first-order kinetics with respect to the permanganate concentration and less than unit order with respect to the concentrations of the reductants and the acid or alkali. scirp.orgscispace.com The proposed mechanism involves the formation of a 1:1 intermediate complex between the fluorene derivative and the active species of permanganate. scispace.com The final oxidation products in all cases were identified as the corresponding 9H-fluorenone derivatives. scispace.com

The oxidation of fluorene by alkaline hexacyanoferrate(III) has also been investigated. ias.ac.in The reaction is first-order in both the oxidant and the substrate, with a rate dependence on the concentration of sodium hydroxide being unity. ias.ac.in The product of this oxidation is fluorenone. ias.ac.in

Table 1: Kinetic Parameters for the Oxidation of Fluorene Derivatives

| Oxidant | Substrate | Reaction Order (Oxidant) | Reaction Order (Substrate) | Key Findings |

|---|---|---|---|---|

| Chromium(VI) | Fluorene & Halogenated Derivatives | First | Fractional-First | Rate: Fl > Fl-I > Fl-Br > Fl-Cl. researchgate.netjmaterenvironsci.com |

| Permanganate (Acidic/Alkaline) | Fluorene & Halogenated Derivatives | First | Less than Unit | Formation of a 1:1 intermediate complex. scirp.orgscispace.com |

| Alkaline Hexacyanoferrate(III) | Fluorene | First | First | Rate is first-order in [NaOH]. ias.ac.in |

Reductive Transformations of this compound and Analogues

The reduction of fluorenone derivatives to their corresponding fluorenols is a fundamental transformation in organic synthesis. For instance, 9H-Fluoren-9-one can be reduced to 9H-fluoren-9-ol using reducing agents like sodium borohydride (B1222165). umn.edu This reaction is often used in undergraduate organic chemistry experiments to demonstrate the principles of ketone reduction. umn.edu Other reducing systems, such as zinc borohydride on charcoal, have also been shown to be effective for this transformation. scielo.org.mx

The reduction of fluorenone can also be achieved through biological means. For example, some bacteria can reduce 9-fluorenone (B1672902) to 9-hydroxyfluorene. ebi.ac.uk

Acid-Catalyzed Reactions and Electrophilic Aromatic Substitution

The fluorene ring system can participate in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group in this compound is an activating group, directing incoming electrophiles to the ortho and para positions. vulcanchem.com However, the delocalized pi electrons in the aromatic rings are generally less reactive than those in alkenes, requiring a strong electrophile for the reaction to proceed. lumenlearning.com

The general mechanism for EAS involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. lumenlearning.com The presence of substituents on the fluorene ring can influence the position of substitution. lumenlearning.com For example, the Friedel-Crafts alkylation of indoles with various substrates, a type of EAS, has been extensively studied. researchgate.net Polycyclic aromatic hydrocarbons like 9H-fluorene can be successfully converted to the expected products in moderate to good yields via EAS. nih.gov

Intramolecular Processes in this compound Derivatives

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a significant photochemical process observed in certain molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. researchgate.netmdpi.comnih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a photo-tautomer. mdpi.com ESIPT is a four-level photochemical process that can result in dual fluorescence emission with a large Stokes shift. mdpi.comnih.gov

Derivatives of 1-hydroxy-9H-fluoren-9-one have been investigated as potential ESIPT systems. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to understand the ESIPT mechanism in these molecules. researchgate.net These studies have explored how the introduction of electron-withdrawing groups can influence the forward and backward ESIPT processes. researchgate.net The hydrogen bonding between the hydroxyl group and the carbonyl group is crucial for the ESIPT to occur. researchgate.net The strength of this hydrogen bond can be altered in the excited state, facilitating the proton transfer. researchgate.net

The study of ESIPT in fluorenol derivatives is important for the development of new fluorescent probes, luminescent materials, and molecular logic gates. mdpi.comnih.gov

Twisted Intramolecular Charge Transfer (TICT) in Fluorenol-Based Fluorophores

Twisted Intramolecular Charge Transfer (TICT) is a critical photophysical process observed in certain fluorescent molecules, including those based on the fluorenol scaffold. This phenomenon involves a photoinduced electron transfer from a donor portion to an acceptor portion of the molecule, facilitated by a conformational twisting around a single bond that connects them. rsc.org This process significantly influences the fluorescence properties of the molecule, such as the Stokes shift and fluorescence quantum yield (FQY). researchgate.netmdpi.com

In a typical TICT-capable fluorophore, upon excitation, the molecule transitions to an excited state. From this state, it can relax via two primary pathways: emission from a locally excited (LE) state or undergoing a conformational change to a twisted, charge-separated TICT state. The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties. rsc.orgmdpi.com The emission from the TICT state is generally red-shifted compared to the LE state, leading to a large Stokes shift. rsc.org However, the formation of the TICT state often provides a non-radiative decay channel, which can lead to a decrease in the fluorescence quantum yield. researchgate.netsioc-journal.cn

The environment, particularly the polarity of the solvent, plays a crucial role in the TICT process. rsc.org Polar solvents can stabilize the charge-separated TICT state, often leading to a more pronounced red-shift and, in many cases, a lower FQY as the non-radiative decay pathway becomes more favorable. mdpi.com

For fluorenol-based fluorophores, the hydroxyl group can act as an electron donor, and the fluorene ring system can act as the acceptor. The twisting motion would occur around the C-O bond. The efficiency of the TICT process and its impact on the fluorescence properties are highly dependent on the specific molecular structure, including the presence and position of other substituents on the fluorene ring.

Recent research has focused on strategies to control the TICT process to enhance the performance of fluorescent dyes. sioc-journal.cnnih.gov By strategically modifying the molecular structure to either promote or inhibit the formation of the TICT state, it is possible to tune the brightness and photostability of fluorophores for applications such as bioimaging. sioc-journal.cnnih.gov For instance, inhibiting the TICT process is a key strategy for developing highly bright and photostable organic small molecular fluorescent dyes. sioc-journal.cn

Ring-Opening Reactions and Carbon-Carbon Bond Cleavages

The fluorene ring system, including that in this compound, can undergo ring-opening reactions and carbon-carbon bond cleavage under specific conditions. These transformations are significant in synthetic chemistry for creating more complex molecular architectures from a readily available scaffold. nih.govnih.gov

One notable example involves a hypervalent iodine-mediated reaction of 9H-fluoren-9-ols. nih.gov This transition-metal-free process leads to the synthesis of spiro compounds through a domino reaction. nih.gov The proposed mechanism involves an unprecedented β-carbon elimination of a tertiary alkoxyliodine(III) intermediate, which results in the formation of new diaryliodonium salts. nih.gov This step is followed by an oxidative dearomatization of the resulting phenol (B47542) intermediates to yield oxo-spiro compounds. nih.gov This reaction demonstrates excellent regio- and stereoselectivity and significantly increases molecular complexity. nih.gov

The cleavage of carbon-carbon bonds is a challenging yet powerful tool in organic synthesis, particularly for the late-stage functionalization of complex molecules. nih.gov Strategies for the selective activation of unstrained C-C bonds are of great interest. nih.gov In the context of cyclic systems, ring-opening processes can be driven by the release of ring strain or by specific catalytic pathways. researchgate.net For instance, the ring-opening of cyclic ethers can be achieved with Grignard reagents at elevated temperatures, though this is more common for smaller rings like oxetanes and tetrahydrofurans. dtu.dk

The biodegradation of fluorene derivatives can also involve ring cleavage. For example, the metabolic pathway of fluoranthene (B47539) degradation by certain fungi involves the formation of 9-fluorenone-1-carboxylic acid, which subsequently undergoes further ring cleavage. mdpi.com This highlights that both chemical and biological systems can effect the cleavage of the fluorene ring system.

Photochemical Degradation Pathways and Solvent Effects

The photochemical degradation of this compound and related compounds is influenced by environmental factors, particularly the solvent and the presence of other chemical species. ebi.ac.uk Studies on hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), including a fluorenol isomer (9-hydroxyfluorene), have shown that they can undergo direct photolysis and self-sensitized photooxidation. ebi.ac.uk

In aqueous environments, the photochemical degradation of 9-hydroxyfluorene was found to involve processes such as photoinduced hydroxylation, dehydrogenation, and isomerization. ebi.ac.uk The degradation kinetics can be influenced by various components present in natural waters. For instance, the photodegradation of 9-hydroxyfluorene was observed to be slower in natural waters compared to pure water, which was attributed to the combined effects of species like Fe(III), nitrate (B79036) ions, chloride ions, and humic acid. ebi.ac.uk

The solvent can significantly affect the products and rates of photochemical reactions. researchgate.netgranthaalayahpublication.org For example, the photolysis of fluorene and 9-fluorenone in different solvents such as acetonitrile, benzene (B151609), and acetone (B3395972) leads to different product distributions. researchgate.netgranthaalayahpublication.org In acetonitrile, the photoreduction of 9-fluorenone can occur via hydrogen abstraction from the solvent, yielding fluoren-9-ol and succinonitrile. researchgate.net The polarity of the solvent and the intensity of the light source can influence the yields of the photoproducts. researchgate.net

The following table summarizes the observed half-lives for the photochemical degradation of 9-hydroxyfluorene under specific laboratory conditions.

| Parameter | Value | Reference |

| Solar Apparent Photodegradation Half-life in Surface Waters (45° N Latitude) | 7.5 x 10³ min | ebi.ac.uk |

It is important to note that the photomodification of these compounds does not always lead to a decrease in toxicity. In the case of 9-hydroxyfluorene, the toxicity of the photolyzed solution did not significantly decrease, suggesting that the intermediate products may be as or more toxic than the parent compound. ebi.ac.uk

Advanced Spectroscopic and Computational Characterization of 9h Fluoren 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 9H-Fluoren-1-ol, ¹³C NMR spectroscopy provides definitive information about the carbon skeleton. The spectrum, recorded on a Jeol FX-60 instrument, shows distinct signals corresponding to the thirteen carbon atoms in the molecule's asymmetric structure. The varied chemical shifts reflect the different electronic environments of each carbon atom, from the hydroxyl-substituted C1 to the methylene C9 and the other aromatic carbons throughout the fused ring system. nih.gov

While detailed ¹H NMR spectral data for the 1-ol isomer is not as readily available, a proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 7-8 ppm) due to the seven distinct aromatic protons. A signal corresponding to the two protons of the methylene group at the C9 position would appear further upfield, and a characteristic signal for the hydroxyl proton would also be present, with its chemical shift being sensitive to solvent and concentration.

Table 1: ¹³C NMR Spectral Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Instrument | Jeol FX-60 |

| Copyright | © 2002-2025 Wiley-VCH GmbH. All Rights Reserved. |

| Source | SpectraBase |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound, typically recorded using a KBr wafer technique, displays several characteristic absorption bands that confirm its structure. nih.gov Key features include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ are attributable to the C-H stretching of the methylene (-CH₂) group at the C9 position.

C=C Aromatic Stretch: A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong band, typically found in the 1000-1250 cm⁻¹ range, corresponds to the stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.22 g/mol ). nih.gov This peak confirms the identity and molar mass of the compound. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for aromatic alcohols may include the loss of the hydroxyl group, water, or carbon monoxide, leading to the formation of stable carbocation fragments that are detected at lower m/z values. This fragmentation signature is unique to the molecule's structure and helps differentiate it from its isomers. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry and predict various electronic properties of fluorene-based systems. acs.org

These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic excitability and kinetic stability. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can also be calculated from the HOMO and LUMO energies, offering a theoretical basis for understanding the molecule's reactivity in chemical reactions. acs.orglongdom.org

Computational Thermodynamics of Fluorenol Systems

Computational thermodynamics, often complemented by experimental measurements, provides fundamental data on the stability and energy of molecules. For fluorenol systems, these studies are crucial for understanding their formation and reaction energetics.

As a representative example of a fluorenol system, the thermodynamic properties of the isomer 9-fluorenol have been studied in detail. The standard enthalpy of formation in the crystalline phase at 298.15 K for 9-fluorenol was experimentally determined to be -(66.3 ± 2.9) kJ·mol⁻¹. figshare.comacs.org The enthalpy of sublimation at the same temperature was derived as (108.3 ± 0.5) kJ·mol⁻¹. figshare.comacs.org These experimental values are vital for calculating the standard enthalpy of formation in the gas phase and for validating computational models, such as those based on G3 and G4 theories, which can predict these properties. acs.orgresearchgate.net This data allows for the determination of the standard Gibbs energy for reactions involving fluorenols, such as their oxidation from fluorene (B118485). figshare.comacs.org

Table 2: Experimental Thermodynamic Properties of 9-Fluorenol at T = 298.15 K figshare.comacs.orgresearchgate.net

| Property | Value (kJ·mol⁻¹) |

|---|---|

| Standard Enthalpy of Formation (crystal) | -66.3 ± 2.9 |

Potential Energy Surface Mapping of Proton Transfer Processes

Potential Energy Surfaces (PES) are a central concept in computational chemistry, providing a landscape of a molecule's energy as a function of its geometry. wayne.edu Mapping the PES is particularly important for studying reaction mechanisms, such as proton transfer events. For molecules with hydroxyl groups like this compound, intramolecular or intermolecular proton transfer is a fundamental process.

Computational methods can be used to locate the transition states (the "mountain passes" on the PES) that connect reactants and products. researchgate.net By mapping the minimum energy path (MEP) for the proton transfer, researchers can determine the energy barrier (activation energy) for the process. researchgate.net Studies on systems with intramolecular hydrogen bonds, for instance, utilize ab initio molecular dynamics and machine learning to construct force fields and compute free energy surfaces for proton transfer. chemrxiv.org While specific PES studies for proton transfer in this compound were not found, these computational techniques are generally applicable to understand the dynamics, rates, and mechanisms of such processes in fluorenol systems.

Solvatochromic Studies of Fluorene-Based Probes

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a key characteristic studied in fluorescent probes. This change is observable in the absorption and emission spectra of a compound and provides insights into the electronic distribution in the ground and excited states. While extensive solvatochromic studies have been conducted on various fluorene derivatives, particularly those with strong electron-donating and electron-accepting groups, specific research detailing the solvatochromic properties of this compound is limited in publicly available literature. However, based on the principles of solvatochromism and the behavior of analogous hydroxy-substituted aromatic compounds, a theoretical framework for its behavior can be established.

The photophysical properties of fluorene-based molecules are highly sensitive to their environment. acs.org The interaction between a fluorophore and the surrounding solvent molecules can significantly influence absorption and emission spectra, as well as fluorescence quantum yields. acs.org For fluorene derivatives, extending the electronic conjugation often leads to superior spectroscopic and solvatochromic properties. acs.org

In the case of this compound, the hydroxyl (-OH) group at the C-1 position acts as a key functional group influencing its interaction with solvent molecules. This group can participate in hydrogen bonding, particularly with protic solvents like alcohols and water. The polarity of the solvent is expected to affect the energy levels of the ground and excited states of the this compound molecule differently.

Generally, for polar fluorophores, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity leads to a greater stabilization of the excited state compared to the ground state. This differential stabilization reduces the energy gap between the two states, resulting in a bathochromic (red) shift in the emission spectrum. gncl.cn This phenomenon is known as positive solvatochromism.

It is anticipated that this compound would exhibit positive solvatochromism. In non-polar solvents, the absorption and emission spectra would be at shorter wavelengths. As the solvent polarity increases, a progressive red shift in the fluorescence emission maximum (λem) is expected. This is because polar solvent molecules will reorient around the excited state dipole of this compound, a process known as solvent relaxation, which lowers the energy of the excited state before emission occurs. gncl.cn The absorption maximum (λabs) is generally less sensitive to solvent polarity than the emission maximum. The difference between the absorption and emission maxima, known as the Stokes shift, is therefore expected to increase with solvent polarity.

The table below illustrates the expected solvatochromic behavior of this compound in a range of solvents with varying polarity, based on general principles observed for similar aromatic alcohols. Note that this is a conceptual representation and not based on direct experimental data for this specific compound.

| Solvent | Polarity Index (approx.) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 0.1 | ~300-305 | ~315-325 | Low |

| Toluene | 2.4 | ~302-307 | ~320-330 | ↓ |

| Dichloromethane | 3.1 | ~304-309 | ~325-335 | ↓ |

| Acetone (B3395972) | 5.1 | ~305-310 | ~330-345 | ↓ |

| Acetonitrile | 5.8 | ~305-310 | ~335-350 | ↓ |

| Ethanol | 4.3 | ~306-312 | ~340-360 | ↓ |

| Methanol | 5.1 | ~306-312 | ~345-365 | High |

Detailed studies on other fluorene derivatives have shown that modifications to the fluorene core, such as the introduction of N-donor substituents, can significantly alter the absorption and emission properties. mdpi.com However, in some modified fluorene systems, solvatochromism was not observed, indicating that the specific molecular structure is critical in determining the response to solvent polarity. mdpi.com The investigation of this compound's photophysical properties across various solvents would be necessary to experimentally validate these expected trends and fully characterize its potential as a fluorescent probe.

Research Applications and Functional Materials Derived from Fluorenol

Medicinal Chemistry and Biological Activity of Fluorenol Derivatives

The rigid, planar, and aromatic nature of the fluorene (B118485) nucleus makes it an attractive scaffold for the design of novel therapeutic agents. researchgate.net By modifying the core structure of 9H-Fluoren-1-ol, researchers have developed derivatives with significant potential in treating a variety of diseases.

Antitumoral and Anticancer Potential of Fluorene-Triazoles

The hybridization of the fluorene scaffold with a 1,2,3-triazole ring has emerged as a promising strategy in the development of new anticancer agents. explorationpub.comexplorationpub.comdntb.gov.ua These fluorene-triazole hybrids have demonstrated significant cytotoxic potential against various human cancer cell lines. researchgate.netconsensus.app

In one study, a series of novel 9H-fluorene-triazole hybrids were synthesized and evaluated for their antitumoral activity. explorationpub.com Several of these compounds exhibited potent inhibitory effects on the growth of multiple cancer cell lines. explorationpub.com For instance, certain compounds showed noteworthy activity against the MOLM-13 acute myeloid leukemia cell line. explorationpub.com Specifically, compounds designated as LSO258 and LSO272, which both feature a bromine substitution, displayed selective cytotoxicity against MOLM-13 cells, with IC50 values of 25.5 µM and 12.5 µM, respectively. explorationpub.comconsensus.app Another compound, LSO278, demonstrated broader activity, inhibiting the growth of HCT-116 colon carcinoma cells (IC50 = 23.4 µM), MDA-MB-231 breast cancer cells (IC50 = 34.3 µM), and MOLM-13 cells (IC50 = 18.7 µM). explorationpub.comconsensus.app These findings underscore the importance of the fluorene scaffold in developing targeted therapies, particularly for conditions like FLT3-mutant leukemia. explorationpub.comexplorationpub.com Another fluorene-triazole hybrid, compound 3, was found to induce cell death in human leukemic monocyte lymphoma U937 cells with an IC50 value of 6.29 µM. explorationpub.com

The structural rigidity and aromaticity of the fluorene core are believed to enhance the pharmacophoric characteristics of these hybrid molecules, allowing for effective interaction with biological targets. explorationpub.comresearchgate.net The 1,2,3-triazole moiety, known for its broad-spectrum biological activity and structural versatility, acts as a key pharmacophore or a linker to other active components. explorationpub.comexplorationpub.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 |

| LSO278 | HCT-116 (Colon Carcinoma) | 23.4 |

| MDA-MB-231 (Breast Cancer) | 34.3 | |

| MOLM-13 (Acute Myeloid Leukemia) | 18.7 | |

| Compound 3 | U937 (Human Leukemic Monocyte Lymphoma) | 6.29 |

Antimicrobial Activity of Fluorenyl Derivatives

Derivatives of 9H-fluorene have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.net The incorporation of the fluorene nucleus into various molecular structures has been shown to enhance their pharmacological and pharmacokinetic properties. mdpi.com

One area of research has focused on O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov These compounds have shown promising antimicrobial and antibiofilm activity. nih.gov The antimicrobial efficacy of these derivatives is influenced by the nature of the substituents on the aryl moiety. For instance, the presence of chlorine, with its electron-withdrawing effect, was found to favor activity against Staphylococcus aureus. nih.gov Conversely, the presence of a methyl group, which has an electron-donating effect, enhanced the activity against Candida albicans. nih.gov Quantitative assays have determined the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) for these compounds, with values ranging from 0.156 to 10 mg/mL, 0.312 to 10 mg/mL, and 0.009 to 1.25 mg/mL, respectively. nih.gov

Another class of compounds, fluorenyl-hydrazonothiazole derivatives, has also been synthesized and evaluated for antimicrobial properties. mdpi.com While these compounds did not show significant activity against multidrug-resistant Gram-negative bacteria or fungi at the tested concentrations, some did exhibit activity against Gram-positive strains. mdpi.com The introduction of a fluorene moiety is considered a strategy to improve the pharmacological properties of molecules. mdpi.com

| Activity Metric | Concentration Range (mg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.156–10 |

| Minimum Bactericidal Concentration (MBC) | 0.312–10 |

| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.009–1.25 |

Antioxidant and Anti-inflammatory Properties

The fluorene nucleus is a component of numerous bioactive molecules, and its derivatives are being investigated for a variety of therapeutic applications, including those related to their antioxidant and anti-inflammatory effects. mdpi.comnih.gov Oxidative stress, which results from an imbalance between the production of free radicals and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.gov Chronic inflammation can lead to tissue damage through persistent oxidative stress. nih.gov

New antibacterial agents with potential antioxidant effects are of particular interest, as they could help to mitigate the inflammatory response that often accompanies infections. nih.gov The antioxidant activity of certain O-aryl-carbamoyl-oxymino-fluorene derivatives has been evaluated. nih.gov While the tested compounds generally exhibited low antioxidant effects in some assays, with IC50 values greater than 1000 µM in an ABTS•+ assay, these properties could still be advantageous in the context of developing novel antimicrobial treatments. nih.gov The differences in observed antioxidant activity among derivatives can be attributed to factors such as lipophilicity and the specific mechanisms by which they interact with free radicals. nih.gov For example, the inductive effect of a methyl group was suggested to confer greater molecular stability and a slightly higher antioxidant effect in one of the tested compounds. nih.gov

While the direct anti-inflammatory properties of this compound derivatives are a subject of ongoing research, the foundational fluorene structure is present in compounds known to have anti-inflammatory activity, such as cycloprofen and leumedins. nih.gov

Research in Neurodegenerative Disorders

The development of multi-target-directed ligands is a key strategy in the pursuit of effective treatments for complex neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Fluorene derivatives have emerged as a promising class of compounds in this area due to their ability to interact with multiple biological targets implicated in the disease pathology. nih.govresearchgate.netresearchgate.net

Researchers have designed and synthesized novel fluoren-9-amine derivatives and evaluated their potential for the treatment of Alzheimer's. nih.govresearchgate.net These compounds have shown a selective inhibitory pattern against butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, as well as antagonistic activity at N-methyl-D-aspartate (NMDA) receptors, which play a role in glutamate-mediated excitotoxicity. nih.govresearchgate.net This dual action is believed to offer a higher therapeutic benefit than targeting a single pathological pathway. nih.govresearchgate.net

In silico predictions have suggested that these fluoren-9-amine derivatives have the potential for oral availability and the ability to cross the blood-brain barrier, which is a critical requirement for drugs targeting the central nervous system. nih.govresearchgate.net The tricyclic core of these derivatives has been shown through docking simulations to interact with key residues within the active site of the BChE enzyme. nih.govresearchgate.net

Enzyme Inhibition Studies

The ability of fluorenol derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential, particularly in the context of neurodegenerative diseases. nih.govnih.gov As mentioned previously, fluoren-9-amine derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE). nih.govresearchgate.net

In a study of 15 novel fluoren-9-amine derivatives, the compounds demonstrated a clear pattern of selective BChE inhibition. nih.gov The inhibitory activity of these compounds was determined using Ellman's method, and the results were expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Kinetic analysis of one of the more potent compounds, designated as 3c, revealed that it acts as a competitive inhibitor of BChE. nih.govresearchgate.net This means that it binds to the active site of the enzyme, thereby preventing the substrate from binding. researchgate.net

The development of selective BChE inhibitors is a significant area of research for Alzheimer's disease, as BChE activity increases in the later stages of the disease and contributes to the decline in acetylcholine levels.

| Compound | Enzyme | Inhibition Type |

|---|---|---|

| 3c | Butyrylcholinesterase (BChE) | Competitive |

Pharmacological Research for Cognitive Enhancement and Wakefulness

Derivatives of fluorenol have been investigated for their potential as eugeroics, or wakefulness-promoting agents. wikipedia.org This research has been driven, in part, by the search for successors to the well-known eugeroic, modafinil. nih.gov

A study conducted by the pharmaceutical company Cephalon explored a series of fluorene-derived compounds for their wakefulness-enhancing effects in rats. nih.gov One particular fluorenol derivative was found to be 39% more effective than modafinil at maintaining wakefulness in mice over a four-hour period. wikipedia.org Further pharmacokinetic studies of a potent compound from this series revealed that its wake-promoting activity was likely attributable to an active metabolite. nih.gov

The mechanism of action for fluorenol's eugeroic effects is not yet fully understood. wikipedia.org However, it is known to be a dopamine reuptake inhibitor, with an IC50 of 9 µM. chemicalbook.comsciencemadness.org This is notably weaker than modafinil's dopamine reuptake inhibition (IC50 = 3.70 µM), which may suggest a lower potential for addiction. sciencemadness.org

Applications in Materials Science and Optoelectronics

The unique photophysical properties of the fluorene scaffold, including high thermal stability, excellent charge transport capabilities, and strong fluorescence, make its derivatives, such as this compound, valuable components in the development of advanced functional materials. These materials are integral to various optoelectronic applications, where the fluorene core can be chemically modified to fine-tune its electronic and optical characteristics for specific devices.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Fluorene-based organic compounds are recognized for their high glass transition temperatures and molecular thermal stability, which contribute to the longevity and performance of electronic devices. Their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are often well-suited for use in OLEDs. Consequently, derivatives of fluorene are considered promising emitters, particularly for blue-emission applications, due to their large energy band gaps and high photoluminescence efficiency. 9-Fluorenol serves as a key chemical intermediate in the synthesis of more complex molecules tailored for OLED applications. By optimizing the device structure with fluorene-based materials, both the photoelectric performance and the operational lifespan of OLED devices can be significantly enhanced.

Dye-Sensitized Solar Cells

In the field of solar energy, derivatives of 9H-fluorene are engineered as organic photosensitizers for Dye-Sensitized Solar Cells (DSSCs). Fluorene is an attractive π-conjugated spacer in these dyes because its structure promotes a co-planar arrangement of its phenyl groups, leading to better π-conjugation, higher molar extinction coefficients, and more red-shifted absorption spectra compared to similar biphenyl structures.

Recently, novel metal-free organic photosensitizers have been synthesized from 9H-fluorene for DSSC applications. These dyes, when incorporated into solar cells, have demonstrated significant power conversion efficiencies. For example, two specific fluorene-derived dyes, FFA and FTA, have shown promising results.

| Dye | Short-Circuit Current Density (JSC) | Power Conversion Efficiency (η) | Optical Band Gap (Eg) | Maximum Absorption (λmax) |

|---|---|---|---|---|

| FFA | 12.23 mA/cm² | 7.01% | 1.83 eV | 668 nm |

| FTA | 11.21 mA/cm² | 6.35% | 2.13 eV | 572 nm |

These findings underscore the potential of engineered 9H-fluorene derivatives to serve as efficient components in the next generation of solar energy technologies. m-era.net

Photosensitizers and Photophysical Properties

The effectiveness of fluorene derivatives in DSSCs is directly related to their photophysical properties as photosensitizers. A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule. In the context of solar cells, this energy transfer initiates the flow of electrons. Novel organic photosensitizers derived from 9H-fluorene have been designed and synthesized specifically for this purpose. m-era.net

Their photophysical characteristics have been studied in detail. For instance, the absorption spectra of the FFA and FTA dyes show significant absorption peaks at 668 nm and 572 nm, respectively. m-era.net Furthermore, their optical band gaps were determined to be 1.83 eV for FFA and 2.13 eV for FTA. m-era.net These properties were analyzed using techniques such as UV-Vis spectroscopy and cyclic voltammetry, and the experimental values align well with theoretical calculations, confirming their suitability for DSSC applications. m-era.net

Nanostructure Development

The fluorene chemical backbone is utilized in the creation of macromolecular nanostructures for organic optoelectronics. While not specific to this compound, polyfluorenes (PFs), which are polymers based on the fluorene unit, are key materials in this area. These polymers can be engineered into zero-dimensional nanoparticles and one-dimensional nanofibers or nanowires. royalsocietypublishing.orgresearchgate.net

The fabrication of these nanostructures can be achieved through various methods, including mini-emulsion, re-precipitation, and supramolecular assembly. royalsocietypublishing.org These "nano approaches" allow for the processing of polyfluorene-based materials in aqueous solutions, which offers significant advantages over traditional bulk processing methods. royalsocietypublishing.org The resulting nanostructured thin films can lead to improved efficiency in devices like polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). royalsocietypublishing.org

Fluorescent Probes for Cellular Sensing and Bioimaging

The inherent fluorescence of the fluorene core makes it an excellent candidate for the development of fluorescent probes for biological applications. A series of fluorescent molecules based on the fluorenyl ring system have been synthesized for use in two-photon fluorescence microscopy (2PFM), a high-resolution imaging technique. These probes are designed with a donor-acceptor or acceptor-acceptor structure to enhance their photophysical properties, such as large Stokes shifts, high fluorescent quantum yields, and high two-photon absorption cross-sections.

In practical applications, one such probe demonstrated endosomal selectivity when used for imaging COS-7 and HCT 116 cells. This capability for high-contrast and high-resolution imaging within living cells highlights the potential of the fluorenyl core as a fundamental component in the molecular architecture of advanced fluorescent probes for bioimaging.

Role as Chemical Intermediates in Organic Synthesis

This compound and its closely related derivatives, particularly 9-fluorenone (B1672902), are important building blocks and intermediates in organic synthesis. researchgate.net The fluorene structure serves as a versatile scaffold for constructing more complex molecules with specific functional properties for use in materials science, medicine, and chemistry.

The hydroxyl group in 9-fluorenol and the ketone group in 9-fluorenone provide reactive sites for a variety of chemical transformations. For example, 9-fluorenol can be used to prepare specialized polymer materials due to the reactivity of its aromatic rings and hydroxyl functional group. royalsocietypublishing.org In another application, 9-fluorenone is the starting material for synthesizing 9H-fluoren-9-one oxime. nih.gov This oxime, in turn, acts as a key intermediate that can be treated with various isocyanate derivatives to produce novel O-aryl-carbamoyl-oxymino-fluorene compounds, which have been investigated for their antimicrobial properties. nih.gov

Furthermore, the synthesis of 9-phenyl-9-fluorenol from fluorenone demonstrates the role of the fluorene structure as a platform for building molecules intended for specific applications, such as materials for OLEDs. royalsocietypublishing.org The straightforward conversion of 9H-fluorenes to 9-fluorenones via methods like aerobic oxidation further establishes the importance of this chemical family as foundational intermediates for creating organic dyes, plastic additives, and pharmaceutical agents. researchgate.net

Other Specialized Applications (e.g., Insecticides, Algaecides in research contexts)

In addition to its applications in the synthesis of advanced materials, research into the biological activities of this compound and its isomers has uncovered potential applications in pest control. Historical and toxicological studies have identified insecticidal and algaecidal properties of fluorenol compounds, suggesting a basis for their investigation in specialized research contexts.

Insecticidal Research

Early research into the applications of fluorene compounds identified their potential as insecticides. A 1939 patent for fluorene derivatives as insecticides highlighted the efficacy of 9-fluorenol, an isomer of this compound. This historical document provides specific data on its activity against the European corn borer (Ostrinia nubilalis), a significant agricultural pest. The patent claims that fluorene and its derivatives are effective in killing a wide range of insect species.

The research detailed in the patent indicated that at a concentration of 1 pound per 100 gallons of water, 9-fluorenol achieved an 82.9% kill rate for corn borer larvae within 72 hours. This finding established its potential as a lead compound for the development of insect control agents. However, contemporary research on the specific insecticidal mechanism of action of this compound or 9-fluorenol is limited. The lipophilic nature of fluorenol suggests it may readily penetrate the insect cuticle, although the precise biochemical pathways it disrupts remain an area for further investigation.

Table 1: Documented Insecticidal Activity of 9-Fluorenol

| Compound | Target Insect | Concentration | Efficacy | Time Frame | Source |

|---|---|---|---|---|---|

| 9-Fluorenol | Corn borer (larvae) | 1 pound per 100 gallons of water | 82.9% kill rate | 72 hours | US Patent 2,197,249 |

Algaecidal Research

The toxicological profile of fluorenol extends to aquatic microorganisms, with specific research identifying its activity as an algaecide. It has been reported to be effective against the green algae Dunaliella bioculata. wikipedia.orgwikiwand.com This alga is known for its resilience in various aquatic environments. The ability of fluorenol to inhibit the growth of Dunaliella bioculata points to its potential as a specialized algaecide in research settings, for example, in studying algal bloom control mechanisms or for use as a selective agent in laboratory cultures.

While the specific concentration of this compound or its isomers required to elicit an algaecidal effect on Dunaliella bioculata is not well-documented in publicly available literature, its recognized toxicity to a range of aquatic organisms, including algae, bacteria, and crustaceans, underscores its potent biological activity. wikipedia.orgwikiwand.com Further research would be necessary to quantify the effective dosage and to understand the mechanism by which it disrupts algal cellular processes.

Analytical Methodologies and Environmental Considerations for Fluorene Derivatives

Development of Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of fluorene (B118485) derivatives such as 9H-Fluoren-1-ol in various environmental samples are paramount for assessing their distribution and impact. The low concentrations at which these compounds often occur, combined with the complexity of environmental matrices like water, soil, and biological tissues, necessitate the development of highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become a preferred technique for the analysis of fluorene metabolites and other polar polycyclic aromatic hydrocarbons (PAHs). The combination, often referred to as LC-MS, provides a powerful tool for separating, identifying, and quantifying compounds like this compound with high sensitivity and specificity.

The HPLC component separates the analytes in a sample based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). The choice of column, typically a reversed-phase C18, and the gradient of the mobile phase are optimized to achieve clear separation of the target compounds from other components in the mixture. Following separation, the eluent is introduced into the mass spectrometer. The MS unit ionizes the molecules and then separates the ions based on their mass-to-charge ratio, providing definitive identification and enabling precise quantification, even at trace levels. This high degree of selectivity is crucial for distinguishing between different isomers of hydroxylated fluorenes.

Table 1: Components and Functions in HPLC-MS Analysis of Fluorenols

| Component | Function | Relevance to this compound Analysis |

|---|---|---|

| HPLC System | Separates chemical compounds in a mixture. | Isolates this compound from other fluorene derivatives and matrix components for accurate measurement. |

| Ionization Source | Converts neutral analyte molecules into ions. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common modes for polar compounds like fluorenols. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Provides molecular weight information, confirming the identity of this compound. |

| Detector | Measures the abundance of ions. | Allows for the quantification of the analyte, determining its concentration in the original sample. |

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for successful HPLC-MS analysis. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. Given the complexity of environmental samples, this step can be the most labor-intensive part of the analytical process.

Several modern techniques have been developed to improve the efficiency and effectiveness of sample preparation for fluorene derivatives.

Solid-Phase Extraction (SPE): This is a widely used technique for purifying and concentrating analytes from liquid samples. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some impurities are retained on the adsorbent, while the bulk of the matrix passes through. The analyte is then selectively eluted using a small volume of a different solvent.

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes from solid and semi-solid samples. The high temperature and pressure increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and viscous biological samples. The sample is blended with a solid support material (like a C18 sorbent), effectively dispersing the sample and creating a chromatographic phase. The analytes can then be eluted by passing a solvent through the blend.

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Application for Fluorene Derivatives | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid and a liquid phase. | Extraction from water samples; clean-up of sample extracts. | Reduced solvent use, high recovery rates, potential for automation. |

| Pressurized Fluid Extraction (PFE) | Use of solvents at high temperature and pressure to increase extraction efficiency. | Extraction from solid matrices like soil, sediment, and tissue. | Fast, efficient, requires less solvent than traditional methods. |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of the sample with a sorbent to create a unique chromatographic material for extraction. | Extraction from complex biological tissues and food samples. | Simplifies extraction of viscous samples, combines extraction and clean-up. |

Environmental Fate and Degradation Studies of Fluorene-Based Compounds

Once released into the environment, fluorene-based compounds are subject to various transformation processes that determine their persistence, mobility, and ultimate fate. These processes include both abiotic degradation, such as photolysis, and biotic degradation mediated by microorganisms.

Photolytic Degradation of Fluorene Derivatives in Environmental Media

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, this can be a significant pathway for the transformation of PAHs like fluorene.

Studies on the degradation of fluorene in water under UV-vis irradiation have shown that it can be transformed into a variety of by-products. nih.gov The primary transformation products are typically hydroxy derivatives, formed through the reaction of fluorene with photochemically generated reactive oxygen species. nih.gov For fluorene, this process can lead to the formation of compounds like 2-hydroxyfluorene, 3-hydroxyfluorene, and 9-hydroxyfluorene (9-fluorenol). nih.gov

Further irradiation can lead to secondary photoproducts. For instance, 9-fluorenol can be oxidized to 9-fluorenone (B1672902). researchgate.net Other observed by-products can include hydroxy fluorenones and biphenyl carboxylic acids, indicating that ring-opening reactions can also occur. nih.gov Research suggests that some of these photolytic degradation products, such as 2-hydroxyfluorene, may exhibit greater estrogenic and dioxin-like activity than the parent fluorene compound, highlighting the importance of understanding these transformation pathways. nih.gov

Bioavailability and Biotransformation Pathways

The bioavailability of a compound refers to the fraction of it that can be taken up by living organisms. For fluorene derivatives in soil and sediment, bioavailability can be limited by their tendency to sorb to organic matter. However, certain fungi can enhance the bioavailability of PAHs to degrading bacteria by transporting the compounds through their mycelial networks. ufz.de

Biotransformation is the chemical modification of substances by organisms, and it is the primary mechanism for the bioremediation of fluorene-contaminated environments. Numerous bacterial species have been identified that can utilize fluorene as a source of carbon and energy. researchgate.netnih.goviau.ir

The microbial degradation of fluorene often proceeds through several key steps. A common initial pathway involves the oxidation of the methylene bridge (C-9 position) to form 9-fluorenol. nih.govnih.gov This is followed by the dehydrogenation of 9-fluorenol to yield 9-fluorenone. nih.govnih.gov From 9-fluorenone, different bacterial strains employ various strategies for ring cleavage. One documented pathway involves a dioxygenase enzyme attacking the aromatic ring adjacent to the carbonyl group, leading to the opening of the five-membered ring and subsequent degradation through intermediates like phthalic acid. nih.govnih.gov Other pathways initiated by dioxygenation at different positions on the aromatic rings have also been identified, eventually funneling the metabolites into central metabolic pathways. researchgate.netresearchgate.net

Table 3: Key Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Fluorene | |

| 9-Fluorenol (9-Hydroxyfluorene) | |

| 9-Fluorenone | |

| 2-Hydroxyfluorene | |

| 3-Hydroxyfluorene | |

| Phthalic acid | |

| 2-Biphenyl carboxylic acid |

Future Research Directions and Unexplored Avenues for 9h Fluoren 1 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency

The accessibility of 9H-Fluoren-1-ol is a prerequisite for its extensive study and application. Current synthetic approaches often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue involves the optimization of existing methods, such as the Wolff-Kishner reduction of 1-hydroxy-9H-fluoren-9-one. researchgate.net Research could focus on exploring alternative reducing agents or catalyst systems to improve yield and simplify purification.

Furthermore, palladium-catalyzed annulation reactions, which have proven effective for synthesizing fluoren-9-ones from readily available starting materials like 2-haloarenecarboxaldehydes, could be adapted for the direct synthesis of hydroxylated fluorenes. nih.gov Investigating one-pot syntheses or flow chemistry approaches could significantly enhance the efficiency and scalability of this compound production.

Table 1: Potential Strategies for Enhanced Synthesis of this compound

| Synthetic Strategy | Research Focus | Potential Advantages |

|---|---|---|

| Optimized Reduction | Exploration of new catalysts and reaction conditions for the reduction of 1-hydroxy-9H-fluoren-9-one. | Higher yields, milder conditions, reduced byproducts. |

| Catalytic Annulation | Adaptation of palladium-catalyzed methods for the direct construction of the 1-hydroxyfluorene scaffold. nih.gov | Fewer synthetic steps, greater functional group tolerance. |

| Flow Chemistry | Development of continuous flow processes for key synthetic steps. | Improved safety, scalability, and process control. |

| Biocatalysis | Investigation of enzymatic pathways for the regioselective hydroxylation of fluorene (B118485). | High selectivity, environmentally friendly conditions. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the aromatic fluorene core, the acidic protons at the C-9 position, and the hydroxyl group at the C-1 position. aau.edu.et While the general reactivity of fluorene is understood, the specific influence of the C-1 hydroxyl group on its chemical behavior is an area ripe for exploration.

Future studies should systematically investigate the electrophilic and nucleophilic substitution reactions of this compound to map its reactivity profile. The hydroxyl group is expected to be a directing group in electrophilic aromatic substitution, and understanding its influence is crucial for synthesizing new derivatives. Additionally, the reactivity of the C-9 position could be modulated by the C-1 substituent, opening pathways for novel functionalization. rsc.org Research into the compound's behavior in metal-catalyzed cross-coupling reactions could also yield a diverse library of derivatives with tailored properties. acs.org

A particularly interesting area for future research is the exploration of its excited-state intramolecular proton transfer (ESIPT) properties, a phenomenon studied in related hydroxy-fluorenones. researchgate.net Investigating whether this compound exhibits similar photophysical behavior could lead to applications in sensors and molecular switches.

Tailoring Fluorenol Structures for Targeted Biological Applications

Molecules incorporating a fluorene scaffold are present in numerous biologically active compounds, showing potential as anticancer, antimicrobial, and antioxidant agents. mdpi.comnih.gov The specific structure of this compound, with its hydroxyl group available for modification, makes it an attractive scaffold for medicinal chemistry.